molecular formula C14H19ClN2S B5777680 N-(2-chlorophenyl)-N'-cycloheptylthiourea

N-(2-chlorophenyl)-N'-cycloheptylthiourea

Cat. No. B5777680
M. Wt: 282.8 g/mol
InChI Key: INLRPEBZJVOPAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-N'-cycloheptylthiourea, commonly known as CCTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCTU is a thiourea derivative that has a unique chemical structure, making it a valuable tool for investigating various biochemical and physiological processes.

Scientific Research Applications

CCTU has been used in various scientific research applications, including as a protein tyrosine phosphatase inhibitor, a calcium channel blocker, and a modulator of potassium channels. Additionally, CCTU has been shown to have anticancer properties and has been studied for its potential use in cancer therapy.

Mechanism of Action

CCTU's mechanism of action is not fully understood, but it is believed to inhibit protein tyrosine phosphatase activity by binding to the catalytic site of the enzyme. This results in the inhibition of various signaling pathways that are involved in cell proliferation and survival. Additionally, CCTU has been shown to block calcium and potassium channels, which can affect cellular excitability and neurotransmitter release.
Biochemical and Physiological Effects:
CCTU has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, CCTU has been shown to have anticonvulsant properties and can modulate neurotransmitter release in the brain. CCTU has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using CCTU in lab experiments is its unique chemical structure, which allows for the investigation of various biochemical and physiological processes. Additionally, CCTU has been extensively studied, and its mechanism of action is well understood. However, one limitation of using CCTU is its potential toxicity, which can vary depending on the concentration used and the cell type being studied.

Future Directions

There are several future directions for research on CCTU, including investigating its potential use in cancer therapy, neurodegenerative diseases, and as an anticonvulsant. Additionally, further studies are needed to understand the full extent of CCTU's mechanism of action and potential toxicity. Finally, the development of CCTU analogs may lead to the discovery of more potent and selective compounds with unique biological activities.

Synthesis Methods

CCTU can be synthesized by reacting 2-chlorophenyl isothiocyanate with cycloheptylamine in the presence of a base. The reaction yields a white crystalline solid that can be purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

properties

IUPAC Name

1-(2-chlorophenyl)-3-cycloheptylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2S/c15-12-9-5-6-10-13(12)17-14(18)16-11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLRPEBZJVOPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=S)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794576
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2-Chlorophenyl)-3-cycloheptylthiourea

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